

Spectroscopic Profile of 5-Chloro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-1H-indazole

Cat. No.: B1266111

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-1H-indazole**, a key heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The quantitative spectroscopic data for **5-Chloro-1H-indazole** are summarized in the tables below. This information is crucial for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **5-Chloro-1H-indazole** exhibits characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing effect of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.

Proton	Chemical Shift (δ) ppm (Estimated)	Multiplicity	Coupling Constant (J) Hz (Estimated)
H-1 (N-H)	~13.0	Broad Singlet	-
H-3	~8.1	Singlet	-
H-4	~7.7	Doublet	~9.0
H-6	~7.3	Doublet of Doublets	~9.0, ~2.0
H-7	~7.5	Doublet	~2.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are estimated based on data from similar indazole derivatives.

^{13}C NMR (Carbon-13 NMR)

In the ^{13}C NMR spectrum, the carbon atoms of the **5-Chloro-1H-indazole** ring resonate at distinct chemical shifts. The carbon atom directly attached to the chlorine atom (C-5) shows a characteristic shift.

Carbon	Chemical Shift (δ) ppm (Estimated)
C-3	~135
C-3a	~140
C-4	~122
C-5	~128
C-6	~123
C-7	~111
C-7a	~125

Note: These values are estimations based on spectral data of analogous compounds and can vary with experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-1H-indazole**, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100	N-H Stretch	Medium
~1620	C=N Stretch	Medium
~1500, ~1470	Aromatic C=C Stretch	Strong
~1100	C-Cl Stretch	Strong
~880, ~820	C-H Bending (out-of-plane)	Strong

Mass Spectrometry (MS)

Mass spectrometry of **5-Chloro-1H-indazole** provides information about its molecular weight and fragmentation pattern, confirming its elemental composition. The molecular formula is C₇H₅ClN₂ with a molecular weight of approximately 152.58 g/mol .[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Assignment
154	~33% of M+	[M+2] ⁺ (³⁷ Cl isotope)
152	100% (Base Peak)	[M] ⁺ (³⁵ Cl isotope) [1]
117	Moderate	[M-Cl] ⁺
90	Moderate	[M-Cl-HCN] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-Chloro-1H-indazole** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then filtered into a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher frequency NMR spectrometer.
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **5-Chloro-1H-indazole** is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

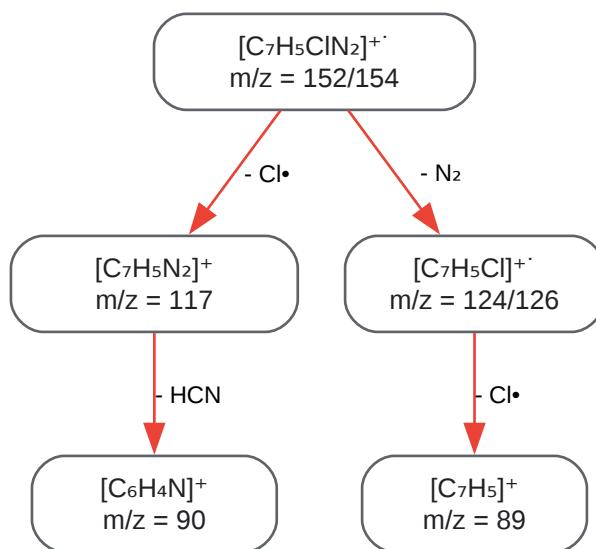
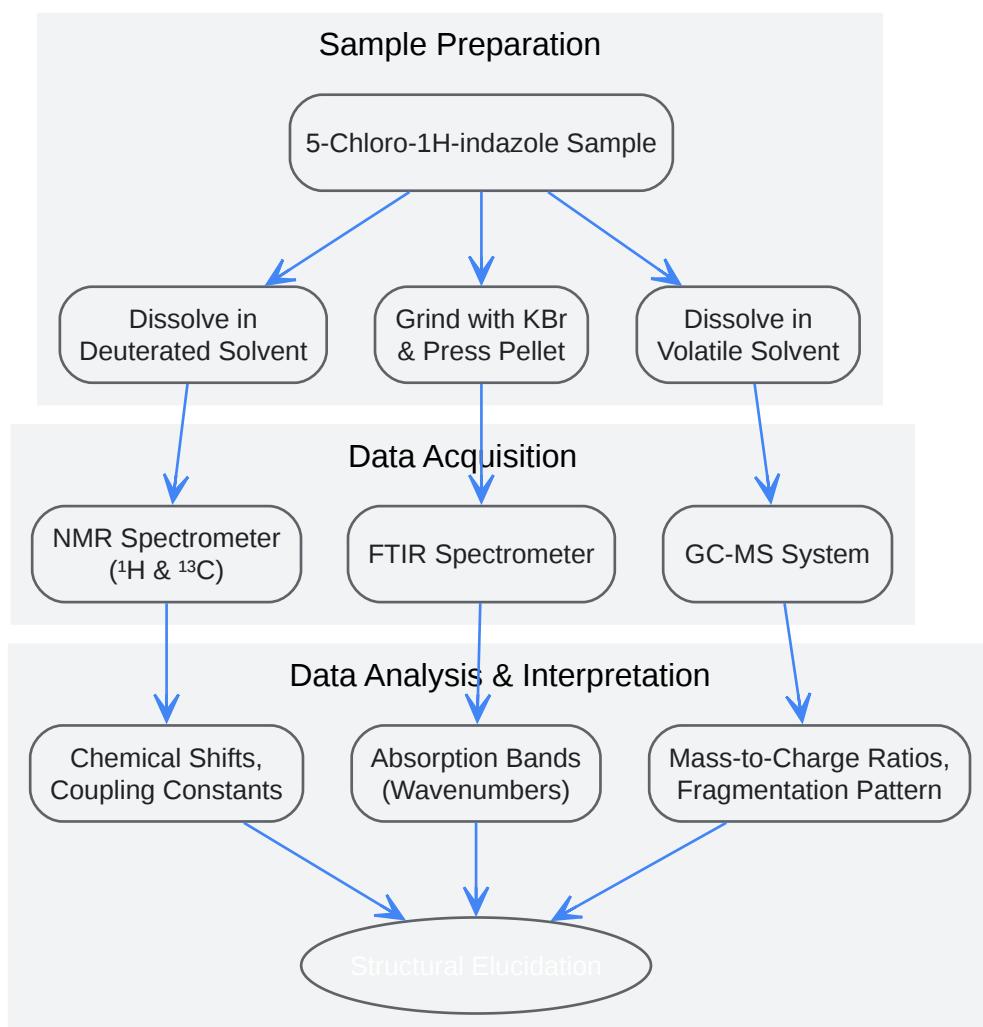
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **5-Chloro-1H-indazole** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection Volume: 1 μL .
 - Inlet Temperature: 250°C.
 - Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 280°C.
- Mass Spectrometry (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.



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References

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